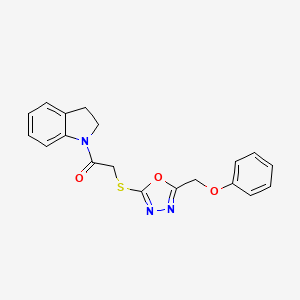

1-(Indolin-1-yl)-2-((5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl)thio)ethanone

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-(Indolin-1-yl)-2-((5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl)thio)ethanone is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. This compound is a heterocyclic organic molecule that contains an indoline ring, an oxadiazole ring, and a thioether group. In

科学的研究の応用

Synthesis and Antimicrobial Activity

- Research has shown that derivatives of 1,3,4-oxadiazoles, which are structurally related to your compound of interest, have been synthesized and evaluated for their antimicrobial properties. These studies have found significant antibacterial and antifungal activities in these compounds, suggesting their potential use in treating infections caused by various pathogens (Nagarapu & Pingili, 2014).

Synthesis of Novel Indole Derivatives

- Another study focused on synthesizing novel 1H-indole derivatives, which are closely related to the compound . These derivatives have been tested for antimicrobial activity and showed significant results against both Gram-positive and Gram-negative bacteria, as well as fungi (Letters in Applied NanoBioScience, 2020).

Enzyme Inhibition Properties

- A study on novel indole-based hybrid oxadiazole scaffolds revealed their potent inhibitory effects on the urease enzyme. These compounds were found to be competitive inhibitors, suggesting potential therapeutic applications in drug design programs (Nazir et al., 2018).

Molecular Properties and Anti-staphylococcal Activity

- Research has been conducted on the synthesis of new 1,3,4-Oxadiazole derivatives and their molecular properties prediction. These studies have demonstrated strong anti-staphylococcal activity, suggesting potential use in developing new drug candidates (Oliveira et al., 2012).

Spectroscopic Probes for Protein Interactions

- Indole derivatives like indo-1 have been characterized as spectroscopic probes for Zn2+-protein interactions. This highlights their potential application in studying and understanding protein dynamics and interactions (Jefferson et al., 1990).

作用機序

Target of Action

The primary target of this compound is the TRIM24 bromodomain . TRIM24, also known as Transcriptional Intermediary Factor 1α (TIF1α), is involved in the transcriptional regulation of various nuclear receptors . The expression level of TRIM24 protein is closely related to the development of prostate cancer, making it a potential target for prostate cancer treatment .

Mode of Action

The compound acts as a novel inhibitor of the TRIM24 bromodomain . It exhibits strong inhibitory activity against the TRIM24 bromodomain, with an IC50 value of 0.98 μM . This suggests that the compound binds to the TRIM24 bromodomain and inhibits its function .

Biochemical Pathways

The compound can effectively inhibit the proliferation of various AR-positive prostate cancer cells and suppress the expression of AR and AR-regulated downstream genes . This suggests that the compound affects the AR signaling pathway, which plays a crucial role in the development and progression of prostate cancer .

Result of Action

The compound’s action results in the inhibition of tumor growth. In a 22Rv1 xenograft mouse model of prostate cancer, the compound effectively inhibited tumor growth (TGI = 53%) . This indicates that the compound’s action at the molecular and cellular levels translates into a significant therapeutic effect in vivo .

特性

IUPAC Name |

1-(2,3-dihydroindol-1-yl)-2-[[5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl]sulfanyl]ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17N3O3S/c23-18(22-11-10-14-6-4-5-9-16(14)22)13-26-19-21-20-17(25-19)12-24-15-7-2-1-3-8-15/h1-9H,10-13H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGBYXBVOUYTBPI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C2=CC=CC=C21)C(=O)CSC3=NN=C(O3)COC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(4-chlorophenyl)-7-phenyl-2-thioxo-1,2,3,5-tetrahydro-4H-pyrrolo[3,2-d]pyrimidin-4-one](/img/structure/B2876906.png)

![3-(3-oxo-3-(4-phenylpiperazin-1-yl)propyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2876907.png)

![[(3As,7aR)-2,3,3a,4,5,6,7,7a-octahydro-1-benzofuran-2-yl]methanol](/img/structure/B2876908.png)

![N-(3,4-dimethylphenyl)-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-morpholin-4-ylethyl]ethanediamide](/img/structure/B2876922.png)